molecular formula C12H23NO2 B3157371 N,N-Bis(tetrahydro-2H-pyran-4-ylmethyl)amine CAS No. 848821-05-6

N,N-Bis(tetrahydro-2H-pyran-4-ylmethyl)amine

Cat. No. B3157371
CAS RN: 848821-05-6
M. Wt: 213.32 g/mol
InChI Key: KIEWALMBEJMNTD-UHFFFAOYSA-N
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Description

N,N-Bis(tetrahydro-2H-pyran-4-ylmethyl)amine is a chemical compound with the molecular formula C12H23NO2 and a molecular weight of 213.32 .


Molecular Structure Analysis

The molecular structure of N,N-Bis(tetrahydro-2H-pyran-4-ylmethyl)amine can be analyzed using various spectroscopic techniques. For instance, 1H NMR spectra can be used to determine the structure of an unknown amine . The hydrogens attached to an amine show up at 0.5-5.0 ppm, depending on the amount of hydrogen bonding and the sample’s concentration .


Chemical Reactions Analysis

The chemical reactions of amines are dominated by alpha-cleavage which produces an alkyl radical on a resonance stabilized nitrogen containing cation . Secondary and tertiary amines have the possibility of multiple alpha-cleavages .


Physical And Chemical Properties Analysis

The physical and chemical properties of N,N-Bis(tetrahydro-2H-pyran-4-ylmethyl)amine such as melting point, boiling point, density, and toxicity can be found in chemical databases .

properties

IUPAC Name

1-(oxan-4-yl)-N-(oxan-4-ylmethyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2/c1-5-14-6-2-11(1)9-13-10-12-3-7-15-8-4-12/h11-13H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIEWALMBEJMNTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CNCC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis((tetrahydro-2H-pyran-4-yl)methyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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